Cas no 871333-98-1 (Bicyclo[2.2.1]hept-2-en-2-ylboronic acid)

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid is a strained bicyclic boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its rigid norbornene scaffold enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex organic frameworks. The olefinic moiety offers additional functionalization potential via cycloaddition or hydrogenation. This compound exhibits good stability under standard handling conditions and demonstrates compatibility with a range of reaction conditions. Its unique structure facilitates the synthesis of sterically constrained targets, particularly in pharmaceutical and materials science applications where precise spatial control is required. The boronic acid group provides efficient conjugation while maintaining the molecule's structural integrity.
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid structure
871333-98-1 structure
Product Name:Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
CAS No:871333-98-1
MF:C7H11BO2
MW:137.972042322159
MDL:MFCD14279382
CID:719608
PubChem ID:44119810
Update Time:2025-11-02

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
    • 2-Norbornen-2-Ylboronic Acid
    • 3-bicyclo[2.2.1]hept-2-enylboronic acid
    • Boronic acid,B-bicyclo[2.2.1]hept-2-en-2-yl-
    • 2-Norbornene-2-boronic acid
    • OR9349
    • MFCD14279382
    • AKOS015840930
    • EN300-7396564
    • FT-0644998
    • 871333-98-1
    • SY044945
    • Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, 95%
    • CS-0088544
    • USTOMIGLBPEIBM-UHFFFAOYSA-N
    • Bicyclo[2.2.1]hept-2-en-2-ylboronicacid
    • {bicyclo[2.2.1]hept-2-en-2-yl}boronic acid
    • BS-23484
    • Bicyclo[2.2.1]-2-heptene-2-boronic Acid
    • 2-bicyclo[2.2.1]hept-2-enylboronic acid
    • A842014
    • DTXSID40657411
    • SCHEMBL2753436
    • DB-021457
    • MDL: MFCD14279382
    • Inchi: 1S/C7H11BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6,9-10H,1-3H2
    • InChI Key: USTOMIGLBPEIBM-UHFFFAOYSA-N
    • SMILES: OB(C1=CC2CCC1C2)O

Computed Properties

  • Exact Mass: 138.08500
  • Monoisotopic Mass: 138.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.16±0.1 g/cm3 (20 ºC 760 Torr)
  • Melting Point: 124-126
  • Boiling Point: 286.3±23.0℃ (760 Torr)
  • Flash Point: 127.0±22.6℃
  • Refractive Index: 1.528
  • PSA: 40.46000
  • LogP: 0.35470

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid Pricemore >>

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Bicyclo[2.2.1]hept-2-en-2-ylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:871333-98-1)Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Order Number:A842014
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):1711.0
Email:sales@amadischem.com

Additional information on Bicyclo[2.2.1]hept-2-en-2-ylboronic acid

Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid (CAS No. 871333-98-1): A Versatile Boronic Acid Derivative in Organic Synthesis

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid (CAS No. 871333-98-1) is a specialized boronic acid derivative that has gained significant attention in modern organic chemistry due to its unique structural features and reactivity. This compound belongs to the class of norbornene-based boronic acids, which are increasingly being explored for their applications in Suzuki-Miyaura cross-coupling reactions, polymer chemistry, and materials science.

The molecular structure of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid features a rigid bicyclic framework with an exocyclic boronic acid functional group, making it particularly interesting for stereoselective transformations. Researchers have found that the norbornene scaffold in this compound provides enhanced stability compared to simpler alkenylboronic acids, while maintaining good reactivity in various coupling reactions.

Recent advances in organoboron chemistry have highlighted the importance of compounds like Bicyclo[2.2.1]hept-2-en-2-ylboronic acid in pharmaceutical intermediate synthesis. The compound's ability to participate in click chemistry reactions and its compatibility with bioorthogonal chemistry protocols make it valuable for drug discovery programs. Many researchers are investigating its potential in creating novel bioconjugates and targeted drug delivery systems.

In materials science, Bicyclo[2.2.1]hept-2-en-2-ylboronic acid derivatives are being explored for their role in developing advanced functional polymers. The compound's rigid structure contributes to enhanced thermal stability in polymer backbones, while the boronic acid moiety offers opportunities for post-polymerization modifications. These properties are particularly relevant for creating stimuli-responsive materials and self-healing polymers - two rapidly growing areas in materials research.

The synthesis of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid typically involves the hydroboration of norbornadiene followed by appropriate functional group transformations. Recent methodological improvements have focused on developing more sustainable protocols, aligning with the current emphasis on green chemistry principles. Researchers are particularly interested in reducing solvent waste and improving atom economy in the production of such specialty boronic acids.

Analytical characterization of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid presents some unique challenges due to the compound's tendency to form boroxine derivatives under certain conditions. Advanced techniques such as NMR spectroscopy (particularly 11B NMR) and mass spectrometry are essential for proper identification and purity assessment. These analytical considerations are crucial for researchers working with this compound in high-throughput screening applications.

The stability profile of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid makes it particularly suitable for combinatorial chemistry approaches. Unlike some more sensitive boronic acid compounds, this derivative maintains good stability under standard laboratory conditions, though proper storage (typically under inert atmosphere at low temperatures) is recommended for long-term preservation. This stability advantage has led to increased adoption in medicinal chemistry programs.

Recent patent literature reveals growing interest in Bicyclo[2.2.1]hept-2-en-2-ylboronic acid applications, particularly in the development of novel electronic materials and organic semiconductors. The compound's ability to participate in conjugated polymer formation while imparting structural rigidity is being exploited to create materials with tailored electronic properties. This aligns with current industry demands for more efficient organic electronic devices.

In academic research, Bicyclo[2.2.1]hept-2-en-2-ylboronic acid is frequently employed as a model compound for studying boron-containing heterocycles and their reactivity patterns. The constrained geometry of the norbornene system provides valuable insights into steric effects in organoboron reactions, helping chemists develop more sophisticated catalytic systems. These fundamental studies contribute to the broader understanding of main group element chemistry.

The commercial availability of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid has improved significantly in recent years, reflecting its growing importance in synthetic chemistry. Suppliers typically offer this compound with various purity grades, from standard research-grade material to high-purity crystalline forms for demanding applications. Current market trends show increasing demand for such specialty boron reagents, driven by expanding applications in both academia and industry.

Future research directions for Bicyclo[2.2.1]hept-2-en-2-ylboronic acid are likely to focus on expanding its utility in catalytic asymmetric synthesis and developing novel multicomponent reactions. The compound's unique structural features suggest potential for creating complex molecular architectures with high stereocontrol. Additionally, its applications in supramolecular chemistry and molecular recognition systems represent promising areas for further exploration.

For researchers considering working with Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, it's important to consult the latest literature on handling boronic acid compounds and to implement appropriate safety protocols. While this particular derivative doesn't present unusual hazards compared to other organoboron reagents, standard precautions for handling sensitive organic compounds should always be followed to ensure safe and productive research outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871333-98-1)Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
A842014
Purity:99%
Quantity:1g
Price ($):1711.0
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